

In-Depth Technical Guide to AG1557: A Potent EGFR Tyrosine Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1557 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it demonstrates potent and ATP-competitive inhibition of EGFR, a key regulator of signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for AG1557, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

AG1557, also known as Tyrphostin AG-1557, is chemically identified as N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Its structure is characterized by a dimethoxy-substituted quinazoline core linked to an iodophenyl group at the 4-amino position.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-(3-iodophenyl)-6,7- dimethoxyquinazolin-4-amine
Synonyms	Tyrphostin AG-1557
CAS Number	189290-58-2
Molecular Formula	C16H14IN3O2
Molecular Weight	407.21 g/mol
SMILES	COC1=CC2=C(NC3=CC(I)=CC=C3)N=CN=C2 C=C1OC

| InChl Key | FGCLAQLIXMAIHT-UHFFFAOYSA-N |

Physicochemical Properties

Property	Value	Source
Appearance	Solid Powder	[1]
Purity	≥98%	[1]
Solubility	DMF: 1 mg/mlDMSO: 1.5 mg/mlDMSO:PBS (pH 7.2) (1:8): 0.1 mg/mlEthanol: 0.5 mg/ml	[2]

| Storage | -20°C |[2] |

Mechanism of Action

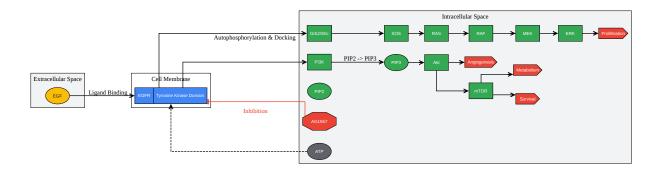
AG1557 functions as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] The EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and



PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.

By competitively binding to the ATP-binding pocket of the EGFR kinase domain, **AG1557** blocks the phosphorylation of tyrosine residues, thereby inhibiting the activation of the downstream signaling pathways. This disruption of EGFR-mediated signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR Signaling Pathway and Inhibition by AG1557



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Caption: Simplified EGFR signaling pathway and the inhibitory action of AG1557.

Quantitative Biological Data



The primary reported quantitative measure of **AG1557**'s potency is its pIC50 value against EGFR tyrosine kinase.

Parameter	Value	Target	Reference
pIC50	8.194	EGFR Tyrosine Kinase	

Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.194 corresponds to an IC50 of approximately 6.4 nM.

Experimental Protocols

While specific experimental data for **AG1557** from peer-reviewed primary literature is limited, the following are detailed, representative protocols for assays commonly used to characterize EGFR inhibitors.

In Vitro EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of AG1557 against EGFR tyrosine kinase.

Materials:

- Recombinant human EGFR kinase domain
- Biotinylated peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- AG1557 stock solution (in DMSO)



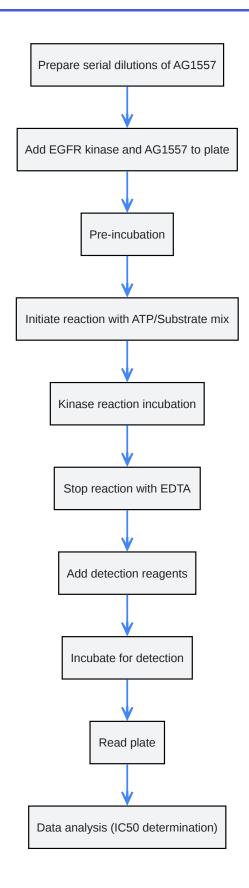
- Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)
- 384-well assay plates

Methodology:

- Prepare serial dilutions of AG1557 in kinase assay buffer.
- Add a fixed concentration of recombinant EGFR kinase to each well of the assay plate, followed by the diluted AG1557 or DMSO (vehicle control).
- Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
- Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
- Calculate the percent inhibition for each concentration of AG1557 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the AG1557 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay





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Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.



Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the cellular potency of **AG1557** in inhibiting ligand-induced EGFR phosphorylation.

Materials:

- A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Serum-free medium.
- Recombinant human EGF.
- AG1557 stock solution (in DMSO).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Antibodies for Western blot or ELISA: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
- 96-well cell culture plates.

Methodology:

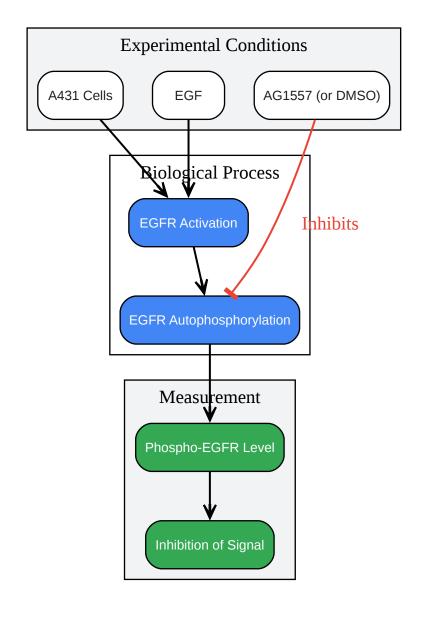
- Seed A431 cells into 96-well plates and allow them to adhere overnight.
- Starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.
- Treat the cells with various concentrations of AG1557 or DMSO for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.



- Aspirate the medium and lyse the cells directly in the wells with ice-cold lysis buffer.
- Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a suitable method such as:
 - Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
 - ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-EGFR and total EGFR.
- Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
- Calculate the percent inhibition of EGFR phosphorylation for each AG1557 concentration relative to the EGF-stimulated DMSO control.
- Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Logical Relationship: Cell-Based Assay Principle





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Caption: Logical flow of a cell-based EGFR phosphorylation assay.

Conclusion

AG1557 is a well-characterized, potent inhibitor of EGFR tyrosine kinase. Its defined chemical structure and mechanism of action make it a valuable tool for in vitro and cell-based studies aimed at understanding the role of EGFR signaling in cancer and for the preclinical evaluation of novel anti-cancer agents. The provided protocols offer a foundation for the experimental characterization of **AG1557** and similar molecules in a research setting. Further studies are warranted to explore its in vivo efficacy and selectivity profile across the human kinome.



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